molecular formula C10H20 B033661 Ethene;oct-1-ene CAS No. 103170-38-3

Ethene;oct-1-ene

Cat. No.: B033661
CAS No.: 103170-38-3
M. Wt: 140.27 g/mol
InChI Key: HEAMQYHBJQWOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octene, polymer with ethene, is a copolymer formed by the polymerization of ethene (ethylene) and 1-octene. This compound is a type of polyolefin, which is widely used in various industrial applications due to its excellent mechanical properties, chemical resistance, and flexibility. The incorporation of 1-octene into the polyethylene chain results in a material with unique properties, making it suitable for a range of applications from packaging to automotive parts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-octene, polymer with ethene, typically involves the copolymerization of ethene and 1-octene using a catalyst system. One common method employs metallocene catalysts, which are known for their ability to produce polymers with precise control over molecular weight and composition. The reaction is usually carried out in the presence of a co-catalyst such as methylaluminoxane (MAO) to activate the metallocene catalyst .

Industrial Production Methods: In industrial settings, the copolymerization process is conducted in a reactor where ethene and 1-octene are introduced along with the catalyst system. The reaction conditions, such as temperature, pressure, and monomer feed ratios, are carefully controlled to achieve the desired polymer properties. The resulting polymer is then isolated, purified, and processed into various forms such as pellets or films for further use .

Chemical Reactions Analysis

Types of Reactions: 1-Octene, polymer with ethene, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated or carboxylated derivatives, while substitution reactions can yield halogenated or alkylated polymers .

Mechanism of Action

The mechanism of action of 1-octene, polymer with ethene, is based on the copolymerization process. The metallocene catalyst initiates the polymerization reaction by coordinating with the ethene and 1-octene monomers. This coordination facilitates the insertion of the monomers into the growing polymer chain, resulting in a copolymer with a random distribution of ethene and 1-octene units. The presence of 1-octene units disrupts the crystallinity of the polymer, leading to improved flexibility and impact resistance .

Comparison with Similar Compounds

Uniqueness: 1-Octene, polymer with ethene, stands out due to its unique combination of properties. The incorporation of 1-octene units into the polyethylene chain results in a material with enhanced flexibility, impact resistance, and processability compared to homopolymers like polyethylene. This makes it particularly suitable for applications requiring a balance of strength and flexibility .

Properties

IUPAC Name

ethene;oct-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16.C2H4/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAMQYHBJQWOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C.C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-73-8, 103170-38-3, 103170-37-2, 254730-16-0
Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26221-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorosulfonated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103170-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorinated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103170-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene block copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254730-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1-Octene, polymer with ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26221-73-8, 103170-38-3
Record name 1-Octene, polymer with ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026221738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octene, polymer with ethene, chlorosulfonated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octene, polymer with ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octene, polymer with ethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

All liquids except ethylidenenorbornene (ENB) and gas feeds were passed through columns of alumina and a decontaminant (Q-5™ catalyst available from Englehardt Chemicals Inc.) prior to introduction into the reactor. ENB was passed through a short column (3×10 cm) of alumina prior to introduction to the reactor. Catalyst components are handled in a glovebox containing an atmosphere of argon or nitrogen. A stirred 2.0 liter reactor is charged with 640 g of mixed alkanes solvent, 150 g of 1-octene and 16 g of ENB. Hydrogen (20 psi, 140 kPa) is added as a molecular weight control agent by differential pressure expansion from a 75 mL addition tank. The reactor is heated to 100° C. and saturated with ethylene at 500 psig (3.5 MPa). Metal complex as dilute toluene solution and cocatalyst as dilute solutions in toluene were mixed in a 1:1 molar ratio and transferred to a catalyst addition tank and injected into the reactor. The cocatalyst was methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate (DAB), the ammonium cation of which is derived from a mixture of amines available commercially as methyl bis(tallow)amine. The polymerization conditions were maintained for 15 minutes with ethylene added on demand. The resulting solution was removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of a toluene solution containing 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation). Between sequential polymerization runs, a wash cycle was conducted in which 850 g of mixed alkanes was added to the reactor and the reactor was heated to 130° C. The reactor was then emptied of the heated solvent immediately before beginning a new polymerization run.
Name
ethylidenenorbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
850 g
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Name
ENB
Quantity
16 g
Type
reactant
Reaction Step Four
[Compound]
Name
alkanes
Quantity
640 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
ENB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ammonium cation
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
methyl bis(tallow)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

To a 2 liter-stainless steel autoclave thoroughly purged with nitrogen, 600 ml of hexane and 300 ml of 1-octene were introduced, and the temperature of the system was elevated to 60° C. Then, 1 mmol of triisobutylaluminum and 0.5 ml (0.001 mmol in terms of Zr) of the catalyst solution prepared above were injected into the autoclave together with ethylene to initiate polymerization. Thereafter, only ethylene was continuously fed to maintain the total pressure at 3.0 Kg/cm2-G, and the polymerization was performed at 70° C. for 60 minutes. Then, a small amount of ethanol was fed to the system to terminate the polymerization, and the unreacted ethylene was purged out. The resulting reaction solution was introduced into a large excess of methanol to precipitate a polymer. The polymer was separated by filtration and dried overnight under reduced pressure, to obtain a long-chain branched ethylene/1-octene random copolymer.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 2-liter Parr reactor is used in the polymerizations. All feeds are passed through columns of alumina and Q-5™ catalyst (available from Englehardt Chemicals Inc.) prior to introduction into the reactor. Solution of complex (1) and activating co-catalysts (activators) are handled under an inert atmosphere (e.g., nitrogen gas) in a glove box. A stirred 2-liter reactor is charged with about 533 g of mixed alkanes solvent (Isopar E) and 250 g of 1-octene comonomer. Hydrogen gas (45 psi) is added as a molecular weight control agent by differential pressure expansion from a 75 mL addition tank at 300 psi (2070 kiloPascals (kPa)). The reactor contents are heated to a polymerization temperature of 120° C. and saturated with ethylene at 466 psig (3.4 MPa). Metal-ligand Complex (1) and activating co-catalysts (i) and (ii) that are (i) 1.2 mole equivalents of a mixture of methyldi((C14-C18)alkyl)ammonium salts of tetrakis(pentafluorophenyl)borate, abbreviated herein as MDATPB, prepared by reaction of a long chain trialkylamine (a “di(tallow)methylamine”); ARMEEN™ M2HT, available from Akzo-Nobel, Inc.), HCl and Li[B(C6F5)4], substantially as disclosed in U.S. Pat. No. 5,919,9883, Ex. 2; and (ii) modified methylaluminoxane-3 Å (MMAO-3A) (10 mole equivalents), as dilute solutions in toluene, are mixed and transferred to a catalyst addition tank and injected into the reactor. The polymerization conditions are maintained for 15 minutes with ethylene added on demand. Heat is continuously removed from the reaction through an internal cooling coil. The resulting solution is removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of 10 mL of a toluene solution containing approximately 67 mg of a hindered phenol antioxidant (IRGANOX™ 1010 from Ciba Geigy Corporation) and 133 mg of a phosphorus stabilizer (IRGAFOS™ 168 from Ciba Geigy Corporation).
[Compound]
Name
complex ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
long chain trialkylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
di(tallow)methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Li[B(C6F5)4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
250 g
Type
reactant
Reaction Step Eight
[Compound]
Name
alkanes
Quantity
533 g
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Complex ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( i )
Quantity
1.2 mol
Type
reactant
Reaction Step 16
[Compound]
Name
methyldi((C14-C18)alkyl)ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Synthesis routes and methods IV

Procedure details

All liquid feeds except ethylidenenorbornene (ENB) and gas feeds were passed through columns of alumina and a decontaminant (Q-5™ catalyst available from Englehardt Chemicals Inc.) prior to introduction into the reactor. ENB was passed through a short column (3×10 cm) of alumina prior to introduction to the reactor. Catalyst components are handled in a glovebox containing an atmosphere of argon or nitrogen. A stirred 2.0 liter reactor is charged with about 640 g of mixed alkanes solvent, 150 g of 1-octene and 16 g of ENB. Hydrogen (20 psi, 140 kPa) is added by differential pressure expansion from a 75 mL addition tank. The reactor is heated to 100° C. and saturated with ethylene at 500 psig (3.5 MPa). Metal complex as dilute toluene solution and cocatalyst as dilute solutions in toluene were mixed in a 1:1 molar ratio and transferred to a catalyst addition tank and injected into the reactor. The cocatalyst was methyldi(octadecyl)ammonium tetrakis(pentafluorophenyl)borate (MDBP), the ammonium cation of which is derived from a mixture of amines available commercially as methyl bis(tallow)amine. The polymerization conditions were maintained for 15 minutes with ethylene added on demand. The resulting solution was removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of a toluene solution containing about 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and about 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation).
Name
ethylidenenorbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Name
ENB
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
alkanes
Quantity
640 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
ENB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
methyldi(octadecyl)ammonium tetrakis(pentafluorophenyl)borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ammonium cation
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
methyl bis(tallow)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.